molecular formula C16H16ClN5O5 B12894128 8-(4-Chlorophenyl)guanosine CAS No. 920984-06-1

8-(4-Chlorophenyl)guanosine

Cat. No.: B12894128
CAS No.: 920984-06-1
M. Wt: 393.78 g/mol
InChI Key: KRTSSBJEAUFYOQ-ORXWAGORSA-N
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Description

Contextualization as a Purine (B94841) Nucleoside Analog

8-(4-Chlorophenyl)guanosine is classified as a purine nucleoside analog. chemsrc.com Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, which are the fundamental building blocks of DNA and RNA. ontosight.aiontosight.ai These analogs, including derivatives of guanosine (B1672433), are of significant interest in biochemistry and pharmacology due to their potential biological activities. ontosight.ai The core structure of this compound consists of a guanine (B1146940) base linked to a ribose sugar, with the key modification being the substitution of a phenyl group with a chlorine atom at the 8-position of the guanine ring. ontosight.ai This alteration significantly influences the molecule's chemical and biological characteristics, such as its stability, solubility, and interactions with biomolecules. ontosight.ai Purine nucleoside analogs like 8-Chloroguanosine have demonstrated a wide range of antitumor activities, particularly against indolent lymphoid malignancies, through mechanisms that include the inhibition of DNA synthesis and induction of apoptosis. chemsrc.com

The synthesis of such 8-arylated guanosine derivatives is a key area of research. researchgate.net The introduction of an aryl group at the C8 position of purines is a common strategy to create chemically modified nucleobases for therapeutic and diagnostic purposes. researchgate.net For instance, 8-phenylguanosine and its derivatives have been investigated for their potential antiviral and anticancer properties. ontosight.ai These compounds can function by inhibiting viral replication or modulating cellular signaling pathways. ontosight.ai The specific analog, 8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), is a well-known membrane-permeant activator of cGMP-dependent protein kinase (PKG). biolog.de

Significance in Cyclic Nucleotide Signaling Research

Cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are crucial second messengers in various signal transduction pathways. google.com Modified cyclic nucleotides, such as 8-(4-chlorophenylthio)-cAMP/cGMP, are designed to be membrane-permeable, allowing them to directly activate their corresponding protein kinases within intact cells. google.com This makes them invaluable tools for studying the roles of these kinases in cellular processes.

The derivative 8-(4-chlorophenylthio)-guanosine 3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent activator of cGMP-dependent protein kinase. biolog.denih.gov It has been used in research to investigate the role of the NO/cGMP signaling pathway in various physiological and pathological processes, including inflammatory pain. nih.gov For example, studies have shown that agents activating cGMP-dependent protein kinase, such as 8-pCPT-cGMP, can induce the phosphorylation of cytosolic phospholipase A2 (cPLA2) and inhibit its activity in smooth muscle cells. nih.gov Another related compound, 8-(4-chlorophenylthio)-cAMP, has been identified as a potent inhibitor of the cGMP-specific phosphodiesterase (PDEV). biolog.de These analogs allow researchers to dissect the complex signaling cascades involving cyclic nucleotides with high specificity.

Overview of Structural Modifications at the 8-Position of Guanosine

The 8-position of the guanine nucleobase is a frequent target for chemical modification because it is not directly involved in the Watson-Crick base pairing within DNA duplexes or G-quadruplex structures. oup.com This allows for the introduction of various substituents to modulate the properties of the nucleoside without disrupting its fundamental pairing ability. oup.com

Modifications at this position can have profound effects on the nucleoside's conformation and biological activity. plos.org For instance, bulky substituents at the 8-position are known to favor the syn conformation of the N-glycosidic bond, in contrast to the predominant anti conformation in standard RNA and DNA structures. plos.orgrsc.org This conformational preference can be exploited to stabilize specific nucleic acid structures, such as Z-DNA. rsc.org The steric interactions between the C8-substituent and the sugar-phosphate backbone are a key factor driving this conformational shift. rsc.org

A wide array of functional groups have been introduced at the 8-position, including halogens (e.g., 8-bromo-guanine), alkyl groups (e.g., 8-methyl-guanine), amino groups (e.g., 8-amino-guanine), and aryl groups. nih.govmdpi.com These modifications can influence the thermal stability of DNA structures, with some derivatives increasing the stability of G-quadruplexes. nih.gov Furthermore, 8-substituted guanosines have been developed as fluorescent probes to study DNA folding and structure, as the modification can lead to fluorescent products. oup.comnih.gov The introduction of aryl groups, in particular, has been a successful strategy for creating fluorescent guanosine mimics. rhhz.net Research has also explored the synthesis of 8-substituted guanosine derivatives as potential inducers of cell differentiation in leukemia cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920984-06-1

Molecular Formula

C16H16ClN5O5

Molecular Weight

393.78 g/mol

IUPAC Name

2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1

InChI Key

KRTSSBJEAUFYOQ-ORXWAGORSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 8 4 Chlorophenyl Guanosine and Its Analogs

Synthetic Methodologies for 8-Arylated Guanosine (B1672433) Derivatives

The introduction of aryl groups at the C8 position of guanosine is a key strategy for creating structurally diverse analogs. A primary method for achieving this C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction allows for the synthesis of various C8-arylated guanosine-modified oligonucleotides using a range of arylboronic acids. acs.org The process typically starts with an 8-halogenated guanosine derivative, most commonly 8-bromoguanosine (B14676), which serves as the electrophilic partner for the organoboronic acid.

Key features of this methodology include:

Versatility : A wide array of aryl and heteroaryl groups can be introduced by simply changing the arylboronic acid.

Good to Excellent Yields : The reaction is generally efficient and provides high yields of the desired products. acs.org

Compatibility : The reaction conditions are often mild enough to be compatible with the sensitive glycosidic bond and other functional groups present in the nucleoside structure.

Direct radical addition reactions at the C8-site of 2′-deoxyguanosine (dG) can also afford C8-aryl-dG adducts. acs.org Additionally, other synthetic approaches have been explored, such as multicomponent synthesis strategies for creating purines selectively decorated at the C8-position. researchgate.net

MethodologyKey ReagentsStarting MaterialPrimary Advantage
Suzuki-Miyaura Cross-CouplingArylboronic acid, Palladium catalyst, Base8-BromoguanosineHigh versatility and good yields
Radical AdditionArylhydrazines, Polycyclic aromatic hydrocarbons2'-DeoxyguanosineDirect C-H functionalization

Synthesis of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic Monophosphate (8-pCPT-cGMP)

8-pCPT-cGMP is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) and is widely used in biological research. sigmaaldrich.comsigmaaldrich.combiolog.de Its synthesis involves the introduction of a 4-chlorophenylthio group at the 8-position of guanosine 3',5'-cyclic monophosphate (cGMP).

The most common route for synthesizing 8-pCPT-cGMP and related thioether analogs is through a nucleophilic aromatic substitution reaction. This method typically begins with 8-bromo-cGMP. The bromine atom at the C8 position serves as a good leaving group, making the carbon susceptible to attack by a nucleophile.

The key steps are:

Generation of the Nucleophile : 4-chlorothiophenol (B41493) is treated with a base (e.g., sodium hydride) to generate the corresponding thiophenolate anion. This enhances its nucleophilicity.

Substitution Reaction : The 4-chlorothiophenolate anion then displaces the bromide from the 8-position of 8-bromo-cGMP to form the desired 8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphate.

This approach is effective for a wide range of 8-substituted thio-analogs of cGMP.

Cyclothiophosphorylation represents an alternative strategy where the cyclic phosphorothioate (B77711) moiety is constructed from a modified nucleoside. While less common for the direct synthesis of 8-pCPT-cGMP itself, this family of techniques is crucial for creating phosphorothioate analogs. The general approach involves the internal cyclization of a nucleoside-3′-H-phosphonate monoester, followed by sulfurization to yield the cyclic thiophosphate. acs.org Another method employs thiophosphoryl chloride to generate 5′-thiophosphorodichloridates as precursors for the cyclization step. acs.org These methods are particularly important for the stereoselective synthesis of phosphorothioate isomers.

Stereoselective Synthesis of Phosphorothioate Isomers (e.g., Rp- and Sp-8-pCPT-cGMPS)

When the non-bridging oxygen atom in the phosphate (B84403) group of cGMP is replaced with sulfur, a chiral center is created at the phosphorus atom, leading to two stereoisomers: Rp and Sp. These diastereomers often have distinct biological activities, with one acting as an agonist and the other as an antagonist. For example, (Rp)-8-pCPT-cGMPS is known to be an inhibitor of cGMP-dependent protein kinase. nih.gov

Achieving stereoselectivity in the synthesis of these isomers is a significant challenge. Key strategies include:

Oxazaphospholidine Method : This method utilizes chiral oxazaphospholidine-derivatized monomers to synthesize stereo-enriched [Rp]- and [Sp]-phosphorothioate oligodeoxynucleotides. nih.gov This approach allows for the controlled formation of either the Rp or Sp linkage.

Stereoselective Chlorination–Amidation–Stec Sequence : This sequence provides a pathway to stereoselectively synthesize cyclic adenosine (B11128) monophosphorothioates and can be adapted for guanosine analogs. acs.org

Chromatographic Separation : In many syntheses, the Rp and Sp diastereomers are produced as a mixture and are subsequently separated using chromatographic techniques, such as HPLC. acs.org

IsomerTypical Biological ActivityStereoselective Synthesis Method
Rp-8-pCPT-cGMPSPKG Inhibitor/Antagonist nih.govOxazaphospholidine-based synthesis, Chromatographic separation
Sp-8-pCPT-cGMPSPKG AgonistOxazaphospholidine-based synthesis, Chromatographic separation

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling of 8-(4-Chlorophenyl)guanosine and its analogs is a powerful tool for mechanistic studies, including metabolism, protein binding, and quantification in biological samples. Radioisotopes (e.g., ³H, ¹⁴C, ³²P) or stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated into the molecule.

Labeling can be achieved by:

Using Labeled Precursors : Synthesis can be performed using starting materials that already contain the desired isotope. For example, isotopically labeled guanosine can be used as the initial substrate for subsequent chemical modifications at the 8-position.

Introducing the Label During Synthesis : An isotopic atom can be introduced during one of the synthetic steps. For instance, a radiolabeled phosphorus atom (³²P) can be used during the phosphorylation or cyclization step to produce a radiolabeled cyclic nucleotide.

These labeled compounds are invaluable for receptor-binding assays, elucidating metabolic pathways, and as internal standards in mass spectrometry-based quantification.

Synthesis of Other Related 8-Substituted Guanosine Analogs

The C8 position of guanosine is a versatile site for chemical modification, and a wide variety of analogs beyond 8-arylated derivatives have been synthesized to probe structure-activity relationships. nih.gov Many of these syntheses also use 8-bromoguanosine as a key intermediate.

Examples of other 8-substituted guanosine analogs include:

8-Amino and 8-Alkylamino Derivatives : Synthesized by nucleophilic substitution of 8-bromoguanosine with ammonia (B1221849) or primary/secondary amines. nih.gov

8-Hydroxyguanosine : Can be formed by hydrolysis of 8-bromoguanosine. nih.gov

8-Azido-cGMP : Synthesized from 8-bromo-cGMP and sodium azide, this analog is a useful photoaffinity label.

8-Arylethynyl Derivatives : These are synthesized via Sonogashira coupling of 8-bromoguanosine with terminal alkynes, a reaction also catalyzed by palladium. rsc.org

These diverse analogs have been instrumental in understanding the function of cGMP-mediated signaling pathways. nih.govacs.org

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by 8 4 Chlorophenyl Guanosine Derivatives

Regulation of cGMP-Dependent Protein Kinase (PKG) Activity by 8-pCPT-cGMP

8-pCPT-cGMP is a potent activator of cGMP-dependent protein kinase (PKG), a primary effector of cGMP signaling that phosphorylates a multitude of substrate proteins to regulate diverse cellular processes. nih.gov The binding of cGMP or its analogs to the regulatory domain of PKG induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to kinase activation.

Mammalian cells express two major PKG isoforms, PKG I and PKG II, which are encoded by separate genes. PKG I exists as two splice variants, PKG Iα and PKG Iβ. nih.gov These isoforms exhibit distinct tissue distribution and subcellular localization, contributing to the specificity of cGMP signaling.

8-pCPT-cGMP has been characterized as a potent activator of PKG, although with some isoform preference. Research indicates that 8-pCPT-cGMP is particularly effective at activating the PKG II isoform. nih.govnih.gov For instance, studies have shown that 8-pCPT-cGMP is more selective for PKG II compared to other cGMP analogs like β-phenyl-1,N2-ethenoguanosine 3′,5′-monophosphate (PET-cGMP), which displays a preference for PKG I. nih.gov The EC50 value, the concentration required to elicit a half-maximal response, for 8-pCPT-cGMP in activating PKG II has been reported to be in the low micromolar range. nih.gov This preferential activation is attributed to the structural features of the analog and the specific architecture of the cGMP-binding pockets within the different PKG isoforms. nih.gov

While 8-pCPT-cGMP is a potent activator of PKG II, it also activates PKG I isoforms, albeit with potentially different potencies. nih.gov The differential activation of PKG isoforms by analogs like 8-pCPT-cGMP is a critical consideration in experimental design, allowing researchers to probe the specific roles of each isoform in a given cellular context. The activation of PKG by these analogs triggers downstream phosphorylation events that are central to the regulation of processes such as smooth muscle relaxation, platelet aggregation, and neuronal function. nih.gov

The introduction of a sulfur atom in place of a non-bridging oxygen in the cyclic phosphate (B84403) moiety of cGMP analogs, creating phosphorothioate (B77711) derivatives, can dramatically alter their pharmacological properties. Specifically, the Rp-isomer of 8-pCPT-cGMP, known as Rp-8-pCPT-cGMPS, functions as a potent and selective inhibitor of PKG. nih.govbiolog.denih.gov This inhibitory action is competitive, meaning that Rp-8-pCPT-cGMPS binds to the cGMP-binding sites on the regulatory domain of PKG but fails to induce the conformational change necessary for kinase activation. nih.gov By occupying these sites, it prevents the binding and subsequent activation by the endogenous ligand cGMP.

The inhibitory potency of Rp-8-pCPT-cGMPS has been quantified in various studies. For example, in vitro phosphorylation experiments have demonstrated that Rp-8-pCPT-cGMPS inhibits cGMP-dependent protein kinase with a Ki (inhibition constant) of approximately 0.5 μM. nih.gov More detailed analyses have revealed Ki values of 0.5 μM for PKG Iα, 0.45 μM for PKG Iβ, and 0.7 μM for PKG II, indicating that it is a broad-spectrum PKG inhibitor. bio-techne.comtocris.com This compound is particularly valuable as a research tool because it is membrane-permeable, allowing for its use in intact cell systems, and it is resistant to hydrolysis by phosphodiesterases. biolog.denih.gov Furthermore, it exhibits selectivity for PKG over other cyclic nucleotide-dependent enzymes like cAMP-dependent protein kinase (PKA). nih.govtocris.com The ability of Rp-8-pCPT-cGMPS to antagonize the effects of PKG activators has been demonstrated in various cell types, including human platelets. nih.gov

The activation of PKG by cGMP and its analogs is an allosteric process. The regulatory domain of each PKG monomer contains two distinct cGMP binding sites, designated A and B. nih.gov The binding of cGMP to these sites induces a conformational change that is transmitted to the catalytic domain, leading to its activation. The two binding sites exhibit positive cooperativity, meaning that the binding of a cGMP molecule to one site increases the affinity of the other site for cGMP. This mechanism allows for a more sensitive and switch-like activation of the kinase in response to changes in intracellular cGMP concentrations.

Interaction with Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play critical roles in sensory transduction pathways, such as vision and olfaction. These channels are directly gated by the binding of cyclic nucleotides, including cGMP and cAMP. Interestingly, some derivatives of 8-(4-Chlorophenyl)guanosine exhibit modulatory effects on CNG channels that are distinct from their actions on PKG.

Notably, the PKG inhibitor Rp-8-pCPT-cGMPS has been shown to act as an agonist of CNG channels. medchemexpress.com This dual activity is an important consideration when interpreting experimental results using this compound. While it effectively blocks PKG-mediated signaling, it can simultaneously activate CNG channels, leading to cation influx and changes in membrane potential. This property can be exploited to discriminate between PKG-dependent and CNG channel-dependent effects in cellular systems. biolog.de For example, if a cellular response is observed in the presence of Rp-8-pCPT-cGMPS, it is more likely to be mediated by CNG channels rather than being a consequence of PKG inhibition. The activation of retinal CNG channels by Rp-8-pCPT-cGMPS has been specifically noted. biolog.de

Modulatory Effects on Phosphodiesterase (PDE) Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-cyclic phosphate bond of cAMP and cGMP, thereby terminating their signaling. The activity of PDEs is a critical determinant of the amplitude and duration of cyclic nucleotide signaling. Many cGMP analogs, including those derived from this compound, are designed to be resistant to hydrolysis by PDEs.

This resistance is a key feature that enhances their utility as research tools. For instance, 8-pCPT-cGMP and Rp-8-pCPT-cGMPS are not readily degraded by many mammalian PDEs. biolog.de This property ensures that their intracellular concentrations remain stable over the course of an experiment, allowing for a sustained and predictable modulation of their respective targets (PKG activation by 8-pCPT-cGMP and PKG inhibition by Rp-8-pCPT-cGMPS).

It is important to note that while these compounds are generally resistant to hydrolysis, some cyclic nucleotide analogs can have direct modulatory effects on PDE activity. However, studies have indicated that Rp-8-pCPT-cGMPS does not significantly affect cGMP-regulated phosphodiesterases at concentrations where it effectively inhibits PKG. nih.gov This selectivity further enhances its utility as a specific inhibitor of the cGMP/PKG signaling pathway.

Downstream Signaling Cascade Interventions

The activation of PKG by 8-pCPT-cGMP initiates a cascade of phosphorylation events that modulate the function of numerous downstream effector proteins. These phosphorylation events are the primary mechanism by which cGMP signaling exerts its diverse physiological effects. The specific downstream targets of PKG vary depending on the cell type and the specific PKG isoform involved.

A well-established downstream target and indicator of PKG activity is the vasodilator-stimulated phosphoprotein (VASP). PKG phosphorylates VASP at specific serine residues, and this phosphorylation event can be used as a reliable marker for PKG activation in cellular systems. The inhibition of PKG by compounds like Rp-8-pCPT-cGMPS would be expected to prevent or reduce the phosphorylation of VASP in response to stimuli that elevate cGMP levels.

The downstream effects of PKG activation are widespread and include the regulation of intracellular calcium levels, modulation of ion channel activity, and control of gene expression. By phosphorylating proteins involved in calcium homeostasis, such as ion channels and pumps, PKG can lead to a decrease in intracellular calcium concentrations, a key event in smooth muscle relaxation. nih.gov In the context of cancer biology, PKG signaling has been implicated in the regulation of cell growth and apoptosis. oatext.com For instance, activation of PKG I has been shown to be necessary for the reduction in cell viability and induction of apoptosis in certain breast cancer cell lines. oatext.com

The use of specific activators like 8-pCPT-cGMP and inhibitors like Rp-8-pCPT-cGMPS allows researchers to intervene in these signaling cascades at a specific point—the activation of PKG. This enables the elucidation of the precise role of the PKG pathway in complex cellular processes and its contribution to both physiological and pathological conditions.

Interactive Data Tables

Table 1: Effects of this compound Derivatives on PKG Isoforms

Compound Effect on PKG Target Isoforms Potency (Ki or EC50) Reference
8-pCPT-cGMP Agonist Preferentially PKG II EC50 ≈ 1.8 μM for PKG II nih.govnih.gov

Table 2: Compound Names

Abbreviation Full Compound Name
8-pCPT-cGMP 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate
Rp-8-pCPT-cGMPS 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer
PET-cGMP β-phenyl-1,N2-ethenoguanosine 3′,5′-monophosphate
cGMP cyclic guanosine (B1672433) monophosphate
cAMP cyclic adenosine (B11128) monophosphate

Inhibition of Ras/Mitogen-Activated Protein (MAP) Kinase Pathway

The Ras/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. researchgate.netnih.gov This pathway involves a series of protein kinases, including Ras, Raf, MEK, and the extracellular signal-regulated kinases (ERK1/2), that sequentially phosphorylate and activate one another. frontiersin.orgnih.gov

Research indicates that the activation of cGMP-dependent protein kinase (G-kinase or PKG) by 8-pCPT-cGMP can exert an inhibitory effect on the Ras/MAPK pathway. In studies using baby hamster kidney (BHK) cells, pretreatment with 8-pCPT-cGMP was found to inhibit epidermal growth factor (EGF)-induced MAP kinase activation by 60 to 70% in cells expressing G-kinase. nih.gov This inhibition was absent in cells deficient in G-kinase, demonstrating that the suppressive effect of the cGMP analog is dependent on the presence of its target kinase. nih.gov The mechanism involves the inhibition of c-Raf kinase, an upstream activator of the MAP kinase cascade. nih.gov

The interaction is complex, as other studies show that PKG can also lead to the sequential activation of p38 and ERK pathways, which are both members of the broader MAPK family. mdpi.com This suggests that the modulation of the MAPK pathway by this compound derivatives is context-dependent, potentially varying based on cell type and the specific stimulus.

Pathway ComponentEffect of 8-pCPT-cGMPMediatorKey FindingReference
MAP Kinase (ERK)InhibitioncGMP-dependent protein kinase (PKG)Inhibited EGF-induced MAP kinase activation by 60-70% in PKG-expressing cells. nih.gov
c-Raf KinaseInhibitioncGMP-dependent protein kinase (PKG)Inhibition of c-Raf kinase activation by 8-pCPT-cGMP was found to be similar to the inhibition of MAP kinase. nih.gov
p38 and ERKSequential ActivationcGMP-dependent protein kinase (PKG)Studies in platelets show a cGMP-PKG-p38-ERK pathway can mediate integrin activation. mdpi.com

Crosstalk with Nitric Oxide (NO) and Soluble Guanylate Cyclase (sGC) Signaling

The canonical pathway for cGMP synthesis involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). researchgate.netcellsignal.comcusabio.com This leads to the conversion of GTP to cGMP, which then activates downstream effectors like PKG. kegg.jpspandidos-publications.com As a cGMP analog, this compound and its derivatives are intrinsically linked to this pathway, primarily acting as downstream effectors.

However, the pathway also features feedback mechanisms. Studies have shown that PKG, when activated by elevated cGMP or analogs like 8-pCPT-cGMP, can directly phosphorylate the α1 subunit of sGC on Serine 64. researchgate.net This phosphorylation leads to the inhibition of sGC activity, reducing its responsiveness to NO. researchgate.net This establishes a negative feedback loop where the downstream effector of the pathway (PKG) dampens the signal at its source (sGC), which could serve to prevent excessive stimulation and contribute to sGC desensitization. researchgate.net

Furthermore, because 8-pCPT-cGMP is a direct activator of PKG, it can bypass the need for NO and sGC activation to elicit downstream cGMP-mediated effects. youtube.com This is evident in studies where vascular relaxation responses to 8-pCPT-cGMP were unaffected by conditions that impaired sGC function, indicating it acts downstream of cGMP synthesis. youtube.com

Influence on PI3K-PKB-ERK Signaling Pathways

Significant crosstalk exists between the cGMP pathway and other major signaling networks, including the Phosphoinositide 3-kinase (PI3K)-Protein Kinase B (PKB/Akt)-ERK pathway. The PI3K/Akt and Ras/ERK pathways are central regulators of cell survival, proliferation, and metabolism, and their activities are often intertwined through complex feedback loops. researchgate.net

While direct, high-level evidence for 8-pCPT-cGMP modulating the PI3K/Akt pathway is still emerging, studies have established a functional link between cGMP and Akt. Research on atrial natriuretic peptide (ANP) secretion has shown that the inhibitory effects of cGMP are mediated through the Akt/GSK-3β signaling pathway. This suggests that PKG, activated by cGMP, can modulate Akt activity to carry out its downstream functions.

Furthermore, 8-pCPT-cGMP has been shown to induce the phosphorylation and activation of ERK in hippocampal slices. Given the known inhibitory effect of 8-pCPT-cGMP on the upstream activator Raf-1 in other contexts nih.gov, this highlights the cell-specific nature of its influence on the ERK cascade. The activation of ERK by cGMP analogs can also occur sequentially after p38 activation, indicating a complex signaling module downstream of PKG. mdpi.com The interplay is further complicated by findings that cGMP can down-regulate ERK1/2 phosphorylation in other cell types, an effect that is reversible by both PKG and PKC inhibitors.

Impact on Intracellular Calcium (Ca2+) Homeostasis and Fluxes

This compound derivatives play a role in modulating intracellular calcium (Ca2+) levels, primarily through their interaction with cyclic nucleotide-gated (CNG) channels. nih.gov These channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides like cGMP.

The cell-permeant analog 8-pCPT-cGMP has been identified as a potent agonist for CNG channels, with an EC50 of 0.5 μM. Its application is used experimentally to activate Ca2+ flux through these channels. A fluorescence-based, high-throughput Ca2+ flux assay was developed utilizing 8-pCPT-cGMP to activate CNGA3 channels expressed in HEK293 cells, demonstrating its utility in studying channel function and activity. The activation of CNG channels by 8-pCPT-cGMP leads to an influx of cations, including Ca2+, thereby directly impacting intracellular calcium homeostasis. This mechanism is crucial in processes such as visual signal transduction in photoreceptors.

Modulation of Specific Ion Channels and Transporters

Beyond CNG channels, this compound derivatives modulate the activity of other key ion channels and transporters, influencing epithelial transport and cellular excitability.

Activation and Regulation of Epithelial Sodium Channels (ENaC)

The epithelial sodium channel (ENaC) is critical for Na+ reabsorption in various epithelial tissues, including the kidney and lungs, thereby regulating salt and water homeostasis. Extensive research has demonstrated that 8-pCPT-cGMP is a potent activator of ENaC.

This activation is rapid, reversible, and concentration-dependent. Studies in Xenopus oocytes expressing human αβγ-ENaC showed that 8-pCPT-cGMP activates the channel in a dose-dependent manner with an EC50 value of approximately 101 μM. The compound has been shown to stimulate human, rat, and mouse αβγ-ENaC.

ParameterFindingModel SystemReference
Effect on ENaCActivation (stimulatory)Human, rat, and mouse αβγ-ENaC in Xenopus oocytes
EC50~101 μMHuman αβγ-ENaC in Xenopus oocytes
ReversibilityReversible upon washoutXenopus oocytes
Proposed Mechanism 1Acts as an external ligand, independent of the cytosolic cGMP/PKG pathway.Xenopus oocytes (including cell-free patches)
Proposed Mechanism 2Eliminates external Na+ self-inhibition of the channel.Human lung H441 cells and oocytes
Pharmacological RelevanceStimulates human alveolar fluid clearance ex vivo.Human lungs

Effects on ATP-Sensitive Potassium (K_ATP) Channels

ATP-sensitive potassium (K_ATP) channels couple the metabolic state of a cell to its membrane potential. They are inhibited by intracellular ATP and play key roles in various tissues, including pancreatic β-cells, cardiac muscle, and neurons.

The NO/cGMP/PKG signaling cascade is known to modulate K_ATP channels. The activation of PKG by cGMP analogs leads to the opening of K_ATP channels, causing membrane hyperpolarization and a reduction in cellular excitability. Studies on dorsal root ganglion neurons have shown that a membrane-permeable analog of cGMP increases K_ATP channel current. While much of the direct research has utilized other cGMP analogs like 8-Bromo-cGMP, the principle applies to potent PKG activators like 8-pCPT-cGMP. The activation of K_ATP channels is a recognized downstream effect of the NO/cGMP pathway, which is involved in processes like vasodilation and cardioprotection.

Influence on Organic Anion Transporter Peptides (OATPs)

extensive literature review and targeted database searches have revealed no publicly available scientific research detailing the direct influence of this compound or its derivatives on the function of Organic Anion Transporter Peptides (OATPs). The OATP family of transporters, encoded by the SLCO gene family, are crucial for the uptake of a wide range of endogenous compounds and xenobiotics into cells, particularly in the liver, and are significant in drug-drug interactions.

While research has explored the interaction of various compounds with OATPs, and separately investigated the biological activities of this compound in other contexts, a clear intersection of these two areas of study is not present in the current scientific literature. Searches for direct inhibition or substrate studies involving this compound and specific OATP isoforms such as OATP1B1, OATP1B3, or OATP2B1 did not yield any specific data.

Broader inquiries into the effects of guanosine derivatives or compounds containing a chlorophenyl moiety on OATPs also failed to provide specific information that could be reliably extrapolated to this compound. Although cyclic guanosine monophosphate (cGMP), a structurally related signaling molecule, has been identified as a substrate for the Organic Anion Transporter 2 (OAT2), it is important to note that OATs belong to a different transporter family (SLC22A) than OATPs (SLCO).

Consequently, due to the absence of research in this specific area, no detailed findings on the molecular mechanisms or a data table summarizing the effects of this compound on OATP-mediated transport can be provided. This represents a gap in the current scientific knowledge.

Cellular and Biochemical Applications of 8 4 Chlorophenyl Guanosine Analogs in in Vitro and Ex Vivo Models

Investigations in Smooth Muscle Cell Physiology

The role of the cGMP pathway in regulating vascular tone and smooth muscle cell function is a critical area of cardiovascular research. Analogs like 8-pCPT-cGMP have been instrumental in understanding these mechanisms.

Vasorelaxation Mechanisms

The nitric oxide (NO)/cGMP signaling pathway is a primary regulator of smooth muscle relaxation. mdpi.com Activation of this pathway in vascular smooth muscle cells (VSMCs) leads to vasodilation. mdpi.com While direct studies focusing solely on 8-(4-Chlorophenyl)guanosine are limited, the actions of its more stable and cell-permeant analog, 8-pCPT-cGMP, are well-documented. As a potent activator of PKG, 8-pCPT-cGMP mimics the effects of endogenous cGMP, leading to a cascade of events that result in smooth muscle relaxation. This process is generally understood to involve the PKG-mediated phosphorylation of several downstream targets that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus to calcium. L-arginine has been shown to induce vasorelaxation through mechanisms that are both dependent and independent of the NO/cGMP pathway.

Gene Expression and Protein Regulation (e.g., PKG I expression)

Prolonged activation of the cGMP signaling pathway can lead to feedback mechanisms that regulate the expression of key components of the pathway itself. Continuous exposure of vascular smooth muscle cells to cGMP analogs has been shown to suppress the expression of PKG I, the primary effector of cGMP in these cells. imrpress.com In cultured rat aortic smooth muscle cells, treatment with 8-pCPT-cGMP has been observed to decrease the levels of PKG I. nih.gov This downregulation of PKG I may represent a mechanism of cellular desensitization to chronic cGMP signaling and has implications for understanding conditions such as nitrate (B79036) tolerance. The cGMP/PKG pathway is also involved in the broader regulation of vascular smooth muscle cell phenotype, influencing the expression of genes that determine whether the cells are in a contractile or a more proliferative, synthetic state. imrpress.comaneskey.com

Studies on Platelet Function and Aggregation

Platelets play a crucial role in hemostasis and thrombosis, and their activity is tightly regulated by a balance of activating and inhibitory signals. The NO/cGMP pathway is a key inhibitory pathway in platelets. mdpi.com 8-pCPT-cGMP has been extensively used to investigate the role of PKG in platelet function due to its high potency and selectivity. nih.gov

Pretreatment of human platelets with 8-pCPT-cGMP effectively prevents aggregation induced by agonists like thrombin. nih.gov Its mechanism of action involves the activation of PKG, which then phosphorylates a number of intracellular proteins. A major substrate for PKG in platelets is the vasodilator-stimulated phosphoprotein (VASP). nih.gov Phosphorylation of VASP is associated with the inhibition of platelet aggregation. Studies have shown that 8-pCPT-cGMP is more effective at inducing the phosphorylation of VASP than other cGMP analogs, such as 8-bromo-cGMP (8-Br-cGMP). nih.gov

Furthermore, 8-pCPT-cGMP exhibits favorable biochemical properties for experimental use. It is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides, which contributes to its sustained intracellular activity. nih.gov This resistance, combined with its high lipophilicity, allows for effective penetration into intact platelets. nih.gov These characteristics make 8-pCPT-cGMP a superior tool for studying the anti-aggregatory effects of the cGMP pathway in platelets. nih.gov The inhibitory effects of 8-pCPT-cGMP on platelet aggregation are also linked to the inhibition of Ca2+ release from intracellular stores, a critical step in platelet activation. nih.gov

Effects of 8-pCPT-cGMP on Platelet Function
ParameterEffect of 8-pCPT-cGMPMechanismReference
Platelet AggregationInhibitionActivation of PKG, leading to downstream phosphorylation events. nih.gov
VASP PhosphorylationIncreasedDirect substrate of activated PKG. nih.gov
Intracellular Ca2+ ReleaseInhibitionModulation of IP3 receptor function via IRAG1. nih.gov
Resistance to HydrolysisHighNot metabolized by platelet phosphodiesterases. nih.gov

Research in Neuronal and Neuroblastoma Cell Models

The cGMP signaling pathway is increasingly recognized for its role in the central and peripheral nervous systems, influencing processes from synaptic plasticity to pain perception.

Effects on Neuronal Plasticity and Signaling

Long-term potentiation (LTP), a cellular model for learning and memory, involves complex signaling cascades at the synapse. Studies in hippocampal slices have demonstrated that the cGMP/PKG pathway can modulate synaptic plasticity. nih.gov The application of 8-pCPT-cGMP, in conjunction with weak tetanic stimulation, has been shown to induce a robust and long-lasting potentiation of synaptic transmission. nih.govoup.com This suggests that activation of PKG can lower the threshold for inducing LTP. The enhanced membrane permeability and selectivity of 8-pCPT-cGMP for PKG make it a more effective tool for these studies compared to other cGMP analogs. nih.gov The involvement of the cGMP pathway in synaptic plasticity highlights its importance in cognitive functions. nih.gov

Modulation of Pain Pathways (e.g., Hyperalgesia)

The sensation of pain is subject to modulation by various signaling pathways within the nervous system. There is growing evidence that the cGMP pathway plays a role in nociceptive processing and can influence pain sensitivity. nih.gov While direct studies with this compound are limited in this area, research using other modulators of the cGMP pathway provides insights into its potential role. For instance, inflammatory conditions can lead to hyperalgesia, an increased sensitivity to pain. The modulation of intracellular levels of cGMP in peripheral sensory neurons has been shown to affect this sensitization. nih.gov Generally, elevated levels of cGMP are associated with antinociception, or the reduction of pain sensitivity. nih.gov Therefore, potent activators of the cGMP pathway, such as this compound analogs, could potentially exert analgesic effects by targeting PKG and its downstream effectors in pain-sensing neurons.

In the context of cancer cell lines, a study on human glioblastoma and neuroblastoma cell lines demonstrated the anti-proliferative effects of various cyclic nucleotide monophosphate (cNMP) analogs. scienceopen.com Specifically, a cGMP analog was shown to have a time- and concentration-dependent anti-proliferative effect on the SK-N-BE(2) neuroblastoma cell line. scienceopen.com This finding suggests a potential role for the cGMP signaling pathway in regulating the growth of certain types of cancer cells.

Applications of this compound Analogs in Neuronal and Neuroblastoma Models
Application AreaModel SystemObserved Effect of cGMP AnalogPotential MechanismReference
Neuronal PlasticityHippocampal SlicesInduction of Long-Term Potentiation (LTP)Activation of PKG, lowering the threshold for synaptic strengthening. nih.govoup.com
Pain ModulationPeripheral Sensory NeuronsAntinociception (Inferred)Activation of PKG in nociceptive pathways. nih.gov
NeuroblastomaSK-N-BE(2) Cell LineAnti-proliferative EffectActivation of intracellular signaling pathways that inhibit cell growth. scienceopen.com

Influence on Osteoblast Proliferation, Differentiation, and Gene Expression

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) signaling pathway is a recognized regulator of bone formation. Analogs of cGMP, such as 8-pCPT-cGMP, have been instrumental in elucidating the specific roles of this pathway in osteoblast function.

Research has demonstrated that direct activation of PKG by 8-pCPT-cGMP can mimic the effects of mechanical stimuli like fluid shear stress on osteoblasts. In human primary osteoblasts (hPOBs) and the MC3T3 osteoblast precursor cell line, treatment with 8-pCPT-cGMP leads to a significant increase in the mRNA expression of several members of the fos gene family, including c-fos, fra-1, fra-2, and fosB/ΔfosB. nih.gov These genes encode components of the AP-1 transcription factor, which is crucial for regulating osteoblast proliferation and differentiation. This induction of fos family genes by 8-pCPT-cGMP is dependent on PKG activity, as it is abolished by a PKG inhibitor. nih.gov

Further investigation into the specific PKG isoforms involved has revealed that PKG II is the primary mediator of these effects. Using siRNA to selectively suppress PKG I and PKG II, studies have shown that the cGMP-induced expression of fos family genes is severely reduced in cells lacking PKG II, while the suppression of PKG I has no effect. nih.gov This highlights the specific role of the cGMP/PKG II signaling axis in osteoblast mechanotransduction and gene expression. The signaling cascade downstream of PKG II activation by cGMP involves the activation of the Erk1/2 pathway, which is also essential for the induction of fos family genes. nih.gov

While 8-pCPT-cGMP demonstrates a role in gene expression related to osteoblast activity, the effects of different cGMP analogs can vary. For instance, another analog, 8-bromo-cGMP, has been shown to enhance alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and promote mineralization in osteoblast cultures. nih.govresearchgate.net In contrast, 8-nitro-cGMP has been found to suppress these osteoblastic phenotypes, suggesting it acts as a negative regulator of osteoblast differentiation. nih.gov

Table 1: Effect of 8-pCPT-cGMP on Gene Expression in Osteoblasts

Cell TypeTreatmentTarget GenesObserved EffectMediating Kinase
Human Primary Osteoblasts (hPOBs)50 µM 8-pCPT-cGMPc-fos, fra-1, fra-2, fosB/ΔfosBIncreased mRNA ExpressionPKG II
MC3T3 Osteoblast Precursors50 µM 8-pCPT-cGMPc-fos, fra-1, fra-2, fosB/ΔfosBIncreased mRNA ExpressionPKG II

Regulation of Alveolar Fluid Clearance

Maintaining a thin layer of fluid on the alveolar surface is critical for efficient gas exchange. The active transport of sodium ions (Na+) across the alveolar epithelium, primarily through the epithelial Na+ channel (ENaC), creates an osmotic gradient that drives the removal of excess fluid from the alveolar space, a process known as alveolar fluid clearance (AFC).

The cGMP signaling pathway has emerged as a significant regulator of this process. Specifically, 8-pCPT-cGMP has been shown to stimulate AFC. In an ex vivo model using human lungs, intratracheal application of 8-pCPT-cGMP significantly increased the rate of alveolar fluid clearance. nih.gov The mechanism underlying this stimulation involves a novel interaction with ENaC. 8-pCPT-cGMP acts to relieve the natural process of external Na+ self-inhibition of the αβγ-ENaC channel, thereby increasing its activity and promoting Na+ absorption. nih.gov This effect was observed in human lung cells and in oocytes expressing human αβγ-ENaC, but not in channels lacking the α-subunit. nih.gov

In vivo studies in mice corroborate these findings. The intratracheal instillation of 1 mM 8-pCPT-cGMP was found to increase amiloride-sensitive AFC by approximately 34.8% over a 15-minute period. nih.gov This stimulatory effect is mediated by PKG II, as it is blocked by a specific PKG II inhibitor. nih.gov In contrast, some studies have reported that other cGMP analogs or NO donors can inhibit AFC, suggesting a complex regulatory role for the NO/cGMP pathway that may depend on the specific context and concentrations of signaling molecules. physiology.org However, the evidence for 8-pCPT-cGMP points towards a stimulatory role in AFC through the activation of ENaC via PKG II.

Table 2: Effect of 8-pCPT-cGMP on Alveolar Fluid Clearance and ENaC Activity

Model SystemTreatmentParameter MeasuredResultProposed Mechanism
Human Lungs (ex vivo)8-pCPT-cGMPAlveolar Fluid ClearanceSignificantly IncreasedElimination of ENaC self-inhibition
BALB/c Mice (in vivo)1 mM 8-pCPT-cGMPAmiloride-sensitive AFC~35% IncreasePKG II-mediated activation of ENaC
Human H441 Cells8-pCPT-cGMPENaC CurrentIncreasedElimination of ENaC self-inhibition
Xenopus Oocytes expressing h-αβγENaC8-pCPT-cGMPENaC CurrentIncreasedExternal ligand-like effect on ENaC

Use as a Chemical Probe for Kinase Specificity Characterization

The existence of multiple isoforms of cGMP-dependent protein kinase (PKG I and PKG II) necessitates the use of specific pharmacological tools to dissect their individual functions. 8-pCPT-cGMP has been identified as a valuable chemical probe due to its selectivity for activating PKG II over PKG I. nih.gov While not perfectly specific, especially at higher concentrations, it exhibits a significantly higher affinity for PKG II, making it instrumental in differentiating the cellular roles of these two kinase isoforms. nih.gov

For example, in the context of osteoblast mechanotransduction, 8-pCPT-cGMP was used to confirm that the signaling cascade responsible for fos gene induction is mediated specifically by PKG II. nih.gov The ability of 8-pCPT-cGMP to induce these genes was abolished in cells where PKG II was knocked down, but unaffected by the knockdown of PKG I, providing clear evidence for the isoform's specific role. nih.gov

This selective activation has also been exploited in cancer research. In gastric cancer cells, activation of PKG II by 8-pCPT-cGMP was shown to inhibit the ligand-induced phosphorylation and activation of several receptor tyrosine kinases (RTKs), including VEGFR2, PDGFRβ, and IGF-1R. nih.gov This study used 8-pCPT-cGMP to demonstrate a broad tumor-suppressive role for PKG II in downregulating key growth factor signaling pathways. nih.gov

The utility of 8-pCPT-cGMP as a probe is further enhanced by its use in conjunction with specific inhibitors. For instance, the effects of 8-pCPT-cGMP can be reversed by (Rp)-8-pCPT-cGMPS, a pan-PKG inhibitor, which helps to confirm that the observed cellular responses are indeed mediated by PKG. mdpi.comnih.gov This combination of a selective activator and a potent inhibitor allows for rigorous investigation of PKG-dependent signaling pathways.

Table 3: Application of 8-pCPT-cGMP as a Selective Kinase Probe

Cellular ContextTarget Pathway/ProcessFindingConclusion
Osteoblast Mechanotransductionfos family gene expression8-pCPT-cGMP effect is blocked by PKG II siRNA but not PKG I siRNA. nih.govDemonstrates PKG II-specific signaling in osteoblasts.
Gastric Cancer CellsReceptor Tyrosine Kinase (RTK) Activation8-pCPT-cGMP inhibits phosphorylation of VEGFR2, PDGFRβ, and IGF-1R. nih.govReveals a role for PKG II in suppressing oncogenic signaling.
Alveolar Epithelial CellsAlveolar Fluid Clearance8-pCPT-cGMP stimulation is blocked by a PKG II inhibitor. nih.govConfirms PKG II as the mediator of cGMP-stimulated fluid clearance.

Structure Activity Relationship Sar Studies of 8 4 Chlorophenyl Guanosine Derivatives

Impact of 8-Position Substituent on Ligand-Receptor Interactions

The substituent at the 8-position of the guanine (B1146940) nucleobase plays a pivotal role in defining the interaction with target receptors, particularly the cyclic nucleotide-binding (CNB) domains of PKG. The introduction of an aryl group, such as the 4-chlorophenyl moiety, significantly influences the binding affinity and selectivity.

Research on cGMP analogs has demonstrated that the 8-position substituent directly interacts with a specific pocket within the CNB domains of PKG. Structural studies of PKG isoforms have revealed that the CNB-B domain, in particular, is a key determinant of analog selectivity. The presence of a bulky, hydrophobic substituent at the 8-position, like the p-chlorophenyl group, is well-tolerated and can enhance binding affinity, especially in certain PKG isoforms.

The interaction is largely governed by van der Waals forces and hydrophobic contacts between the aryl ring of the ligand and amino acid residues lining the binding pocket. The electronic nature of the substituent on the phenyl ring can further modulate these interactions. For instance, the electron-withdrawing nature of the chlorine atom in the para position can influence the charge distribution of the phenyl ring, potentially affecting cation-π or other non-covalent interactions within the receptor's binding site.

Stereochemical Determinants of PKG Isoform Selectivity and Potency

The stereochemistry of 8-(4-Chlorophenyl)guanosine derivatives is a critical factor in determining their potency and selectivity for different PKG isoforms (PKG Iα, Iβ, and PKG II). While the guanosine (B1672433) scaffold itself has defined stereocenters in the ribose sugar, the orientation of the 8-aryl substituent relative to the purine (B94841) ring system is of particular importance.

Studies on the closely related analog, 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP), have provided a clear structural basis for isoform selectivity. These studies show that 8-pCPT-cGMP is a potent and selective activator of PKG II. nih.gov The key to this selectivity lies in the architecture of the CNB domains. The CNB-B domain of PKG II features a larger, more accommodating hydrophobic pocket near the 8-position of the bound nucleotide. nih.govnih.gov This pocket can effectively house the bulky 8-pCPT group. In contrast, the corresponding pocket in PKG I is more open and less suited to form favorable interactions with such a large substituent. nih.gov

The activation constants (Ka) determined for these analogs highlight the functional consequences of these structural differences. While the native ligand cGMP activates both isoforms in a similar concentration range, 8-pCPT-cGMP is significantly more potent for PKG II. nih.gov

Table 1: Activation Constants (Ka) of cGMP Analogs for PKG Isoforms

Compound PKG Iβ Ka (nM) PKG II Ka (nM) Selectivity for PKG II
cGMP 370 257 ~1.4-fold
8-pCPT-cGMP ~370 22 ~17-fold

Data derived from studies on cGMP analogs, which are structurally related to this compound. nih.gov

These findings underscore that the stereochemical fit of the 8-aryl substituent into the specific binding pocket of a PKG isoform is a primary determinant of both potency and selectivity.

Correlation between Molecular Structure and Membrane Permeability

The ability of a compound to cross cellular membranes is essential for its biological activity, particularly if its target is intracellular, as is the case for PKG. The molecular structure of this compound derivatives directly influences their membrane permeability, which is largely governed by their physicochemical properties such as lipophilicity, size, and the presence of hydrogen bond donors and acceptors.

The guanosine molecule itself is polar and does not readily cross cell membranes. However, the addition of the 4-chlorophenyl group at the 8-position significantly increases the lipophilicity (fat-solubility) of the molecule. biolog.de Lipophilicity is a key factor that promotes partitioning into the lipid bilayer of cell membranes, thereby enhancing passive diffusion across the membrane. acs.org

Generally, an increase in the hydrophobic surface area of a molecule correlates with increased membrane permeability. The phenyl and chloro- substituents contribute to this hydrophobicity. However, an excessive increase in lipophilicity can sometimes lead to poor aqueous solubility or non-specific binding to lipids, which can be detrimental to bioavailability. Therefore, a balance between lipophilicity and hydrophilicity is crucial.

To further enhance cell permeability, guanosine analogs are often modified as acetoxymethyl esters (AM-esters). These modifications mask the polar phosphate (B84403) groups (in the case of nucleotides), rendering the molecule more lipophilic and able to cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, releasing the active compound. nih.gov While this compound is a nucleoside and lacks a phosphate group, similar prodrug strategies could be applied to its hydroxyl groups to enhance permeability if required.

Analysis of Metabolite Activity and Stability

For 8-substituted guanosine analogs, metabolic transformation can occur at the 8-position substituent. For example, aryl groups can be subject to hydroxylation by cytochrome P450 enzymes in the liver. The resulting hydroxylated metabolites may have altered biological activity and pharmacokinetic properties. The stability of the bond connecting the 4-chlorophenyl group to the guanine core is also a consideration.

Furthermore, the guanosine scaffold itself can be metabolized. Purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond between the guanine base and the ribose sugar, releasing 8-(4-Chlorophenyl)guanine. researchgate.net This metabolite would likely have a different activity profile and cellular permeability compared to the parent nucleoside.

Studies on related 8-substituted guanine derivatives have shown that they can be substrates for enzymatic modifications. For instance, 8-aminoguanosine (B66056) is known to be metabolized to 8-aminoguanine, which is the active compound responsible for its diuretic effects. researchgate.net The stability of compounds like 8-pCPT-cGMP towards phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides, is a key feature that contributes to their prolonged intracellular action. biolog.de This resistance to degradation is an important consideration in the design of stable and effective analogs.

Design Principles for Enhanced Biological Efficacy

Based on the SAR studies of this compound and related analogs, several key design principles can be formulated to enhance their biological efficacy, particularly as selective PKG modulators.

Exploitation of Isoform-Specific Pockets : The primary principle for achieving isoform selectivity is the rational design of the 8-position substituent to fit into unique pockets of the target kinase. For PKG II selectivity, bulky, hydrophobic groups like the 4-chlorophenyl group are advantageous as they can be accommodated by the larger CNB-B binding pocket of this isoform. nih.govnih.gov Further modifications to the aryl ring, such as altering the substitution pattern or introducing different functional groups, could fine-tune this selectivity.

Modulation of Lipophilicity for Permeability : To ensure the compound can reach its intracellular target, its lipophilicity must be optimized. This can be achieved by modifying the 8-position substituent or by employing prodrug strategies, such as esterification of the ribose hydroxyl groups. The goal is to strike a balance that allows for efficient membrane transport without compromising aqueous solubility.

Enhancement of Metabolic Stability : To increase the duration of action, the molecule should be designed to be resistant to metabolic degradation. This could involve introducing blocking groups at sites prone to metabolism, such as replacing metabolically labile hydrogen atoms with fluorine, or using bioisosteric replacements that are less susceptible to enzymatic cleavage. For example, ensuring stability against purine nucleoside phosphorylase would prevent the premature cleavage of the ribose moiety.

Conformational Locking : The biological activity of nucleoside analogs is often dependent on the conformation of the glycosidic bond (the bond between the base and the sugar). Substituents at the 8-position tend to favor a syn conformation. This conformational preference can be exploited to design molecules that are pre-organized for binding to the target receptor, which can lead to higher affinity.

By integrating these principles, it is possible to rationally design novel this compound derivatives with improved potency, selectivity, and drug-like properties for therapeutic applications.

Advanced Methodologies and Techniques in the Study of 8 4 Chlorophenyl Guanosine

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The definitive characterization and purity assessment of 8-(4-Chlorophenyl)guanosine and its derivatives are foundational to any rigorous biological study. A combination of spectroscopic and chromatographic methods is employed to confirm the molecular structure and quantify the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of guanosine (B1672433) analogues. acs.orgmdpi.com The method separates the target compound from precursors, byproducts, and degradation products based on differential partitioning between a stationary and a mobile phase. mdpi.com For guanosine-based compounds, reversed-phase columns (e.g., C18) are commonly used. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks. Commercial batches of related analogues often report purity levels exceeding 98% as determined by HPLC. sigmaaldrich.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular identity of the compound by measuring its mass-to-charge ratio (m/z). researchgate.net This technique provides an exact molecular weight, which can be compared against the theoretical mass calculated from the chemical formula, thereby verifying that the correct product was synthesized. massbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is the most powerful method for elucidating the precise molecular structure of organic compounds like this compound. researchgate.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the covalent structure, including the attachment of the 4-chlorophenyl group at the C8 position of the guanine (B1146940) base.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the electronic absorption properties of the compound. Guanosine and its derivatives typically exhibit characteristic absorbance maxima due to their purine (B94841) ring structure. researchgate.net For instance, guanosine has absorbance maxima around 252 nm and 275 nm. researchgate.net The introduction of the 4-chlorophenyl group alters this spectrum, providing a distinct signature that can be used for identification and quantification. nist.gov

Cell-Based Assays for Intracellular Signaling Pathway Analysis

To understand how this compound analogues influence cellular function, researchers utilize a variety of cell-based assays that monitor changes in intracellular signaling cascades, such as protein phosphorylation and second messenger concentrations. The cell-permeable analogue 8-pCPT-cGMP is predominantly used in these studies to effectively elevate intracellular cGMP levels. biolog.de

Immunoblotting for Protein Phosphorylation: A primary mechanism of cGMP signaling is the activation of cGMP-dependent protein kinase (PKG), which then phosphorylates specific substrate proteins. nih.gov Immunoblotting (Western blotting) is a key technique to detect these phosphorylation events. Using antibodies specific to the phosphorylated form of a protein, researchers can quantify changes in its phosphorylation status after treating cells with 8-pCPT-cGMP. This method has been used to show that cGMP signaling leads to the phosphorylation of proteins such as the vasodilator-stimulated phosphoprotein (VASP) and can influence the phosphorylation state of enzymes like Src and phosphodiesterase 5 (PDE5). nih.govnih.govnih.gov For example, studies have shown that PKG activation by cGMP analogues can dephosphorylate and activate Src at specific tyrosine residues. nih.gov

Ca²⁺ Imaging: There is significant crosstalk between cGMP and intracellular calcium (Ca²⁺) signaling pathways. mdpi.com Real-time changes in intracellular Ca²⁺ concentration can be monitored using fluorescent Ca²⁺ indicators (e.g., Fura-2) or genetically encoded sensors. nih.govmdpi.com Using these imaging techniques, studies have demonstrated that applying 8-pCPT-cGMP to cells, such as ventricular myocytes, can increase L-type Ca²⁺ currents, leading to a rise in intracellular Ca²⁺ levels. nih.gov This methodology allows for the dynamic visualization of how cGMP signaling modulates cellular calcium homeostasis on a timescale of seconds to minutes.

Genetic Manipulation Techniques

Genetic tools are employed to dissect the specific molecular components of the signaling pathways affected by this compound analogues. These techniques allow researchers to either remove (knockdown) or add (overexpress) specific proteins to determine their necessity and role in the observed cellular response.

siRNA: Small interfering RNA (siRNA) is used to transiently silence the expression of a target gene. google.com This technique has been instrumental in confirming the role of specific proteins in the cGMP pathway. In one key study, MC3T3-E1 osteoblast-like cells were transfected with siRNA targeting PKG II. nih.gov While control cells treated with 8-pCPT-cGMP showed increased proliferation, this effect was completely abolished in the cells where PKG II had been knocked down, demonstrating that PKG II is essential for this cGMP-mediated effect. nih.gov

Stable Transfection with Expression Vectors: For long-term studies, stable transfection is used to create cell lines that permanently overexpress a gene of interest. nih.govthermofisher.com This is achieved by integrating an expression vector containing the gene into the host cell's genome. thermofisher.com This methodology can be used to investigate the effects of 8-pCPT-cGMP in cells engineered to overexpress specific cGMP targets (e.g., a particular PKG isoform) or cGMP-metabolizing enzymes (e.g., a specific phosphodiesterase). This allows for detailed characterization of the compound's interaction with specific components of the signaling pathway over extended periods.

Electrophysiological Recordings

Electrophysiological techniques, particularly the patch-clamp method, provide direct, real-time measurement of ion channel activity and are crucial for understanding how cGMP signaling modulates cellular excitability and ion transport.

Patch-Clamp for Ion Channel Activity: The whole-cell patch-clamp technique allows for the measurement of the sum of ionic currents across the entire cell membrane. This method has been used to demonstrate that intracellular application of 8-pCPT-cGMP to rabbit ventricular myocytes facilitates the L-type Ca²⁺ current (ICa), indicating a direct modulation of these channels by the cGMP/PKG pathway. nih.gov Single-channel recordings, a variation of the patch-clamp technique, provide even greater detail by measuring the activity of individual ion channels. This approach was used to show that 8-pCPT-cGMP activates epithelial Na⁺ channels (ENaC) in human lung cells by eliminating a process known as Na⁺ self-inhibition. nih.gov

Experimental SetupCompoundConcentrationEffect ObservedCell Type
Whole-Cell Patch-Clamp8-pCPT-cGMP400 µMIncrease in L-type Ca²⁺ current (ICa)Rabbit Ventricular Myocytes
Single-Channel RecordingCPT-cGMP147 µM (EC₅₀)Activation of Epithelial Na⁺ Channels (ENaC)Human Lung H441 Cells

Data sourced from multiple studies to illustrate the application of electrophysiological techniques. nih.govnih.gov

In Vitro Enzyme Assays for Kinase and Phosphodiesterase Activity

To determine the direct effect of this compound and its analogues on the activity of enzymes like kinases and phosphodiesterases (PDEs), researchers use in vitro assays with purified components. These assays are essential for determining selectivity and potency.

Kinase Activity Assays: These assays measure the ability of a kinase, such as PKG, to phosphorylate a substrate in the presence or absence of an activator like 8-pCPT-cGMP. The activity can be quantified by measuring the incorporation of radioactive phosphate (B84403) (from [γ-³²P]ATP) into the substrate or by using phosphorylation-specific antibodies in an ELISA-based format. Such assays have confirmed that 8-pCPT-cGMP is a selective activator of PKG isoforms. biolog.de

Phosphodiesterase Activity Assays: PDEs are enzymes that degrade cyclic nucleotides, thus terminating their signal. nih.gov The inhibitory potential of a compound against various PDE isoforms is determined using in vitro activity assays. researchgate.net These assays measure the conversion of a cyclic nucleotide (e.g., cGMP) to its monophosphate form (GMP). Interestingly, studies on the closely related cAMP analogue, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), revealed that the 8-(4-chlorophenylthio) moiety confers potent inhibitory activity against several PDEs. nih.gov This highlights the importance of directly testing this compound analogues for off-target PDE inhibition.

Enzyme TargetCompoundIC₅₀ Value
PDE VA (cGMP-specific)8-CPT-cAMP0.9 µM
PDE III (cGMP-inhibited)8-CPT-cAMP24 µM
PDE IV (cAMP-specific)8-CPT-cAMP25 µM

Data for the related analogue 8-CPT-cAMP, demonstrating the utility of in vitro enzyme assays. nih.govabcam.com

Use of Analogues with Modified Pharmacokinetic Properties for Cellular Studies

The parent second messenger, cGMP, has poor cell membrane permeability and is rapidly degraded by intracellular PDEs. To overcome these limitations for experimental purposes, analogues with modified properties are synthesized and used.

Enhanced Membrane Permeability: The primary reason for the widespread use of 8-pCPT-cGMP is its enhanced lipophilicity compared to cGMP. The addition of the chlorophenylthio group at the 8-position of the guanine ring increases the molecule's ability to passively diffuse across the cell membrane. biolog.deabcam.com This allows researchers to reliably increase intracellular cGMP levels simply by adding the compound to the extracellular medium, which is essential for the cell-based assays and electrophysiological recordings described above.

Resistance to Hydrolysis: The modification at the 8-position also confers resistance to hydrolysis by many phosphodiesterases. biolog.de This metabolic stability ensures that once inside the cell, the compound persists for a longer duration, leading to a sustained activation of cGMP signaling pathways. This allows for the study of both acute and more prolonged cellular responses to elevated cGMP levels.

Future Research Directions and Mechanistic Exploration

Identification of Novel Molecular Targets and Binding Partners

A critical step in elucidating the mechanism of action for 8-(4-Chlorophenyl)guanosine is the identification of its direct molecular targets and binding partners within the cell. Research on analogous 8-substituted guanosine (B1672433) derivatives has revealed a range of potential targets. For instance, certain C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides are known to activate Toll-like receptor 7 (TLR7), thereby stimulating potent immune and antiviral responses nih.govresearchgate.net. This suggests that this compound could potentially modulate immune signaling pathways.

Another avenue for investigation involves its interaction with nucleic acid structures. The substitution of an aryl group at the 8-position forces the nucleoside to favor a syn-conformation, which can disrupt standard Watson-Crick base pairing in B-form DNA but may allow for specific recognition of non-canonical DNA structures like G-quadruplexes or Z-DNA nih.gov. G-quadruplexes, found in telomeres and gene promoter regions, are increasingly recognized as important drug targets nih.govmdpi.com. Future studies should, therefore, employ techniques such as affinity purification coupled with mass spectrometry, yeast two-hybrid screening, and computational docking to identify proteins and nucleic acid sequences that directly interact with this compound. A related compound, 8-(4-chlorophenylthio)-guanosine-3′,5′-cyclic monophosphate (CPT-cGMP), has been shown to activate epithelial Na+ channels (ENaC), indicating that ion channels could also be a potential target class nih.gov.

Development of Spatially and Temporally Controlled Analogs

To dissect the complex roles of this compound within a cellular context, the development of analogs that can be controlled with spatial and temporal precision is a promising research direction. This can be achieved through the synthesis of "caged" compounds, where a photolabile group is attached to the molecule, rendering it inactive until it is "uncaged" by light of a specific wavelength. This approach allows researchers to activate the compound in specific subcellular locations or at precise times, providing a much clearer picture of its direct effects.

Furthermore, incorporating fluorescent tags into the structure of this compound would enable the visualization of its uptake, distribution, and localization within living cells using advanced microscopy techniques. The synthesis of 8-aryl guanosines as fluorescent probes is an established strategy, as the extended π-system of the aryl group often imparts useful fluorescent properties nih.govmdpi.com. These tools would be invaluable for tracking the molecule's journey to its site of action and for studying its interaction with binding partners in real-time.

Advanced Mechanistic Studies in Complex Cellular Systems

Understanding the functional consequences of target engagement by this compound requires advanced mechanistic studies in relevant cellular and tissue models. Based on the activities of related compounds, several biological processes could be affected. For example, a variety of 8-substituted guanosine derivatives have been shown to induce differentiation in murine erythroleukemia cells, suggesting a potential role in cancer therapy by promoting the maturation of malignant cells into non-proliferating, end-stage cells nih.gov.

A detailed mechanistic study, similar to that performed for CPT-cGMP on ENaC, could reveal novel regulatory mechanisms nih.gov. In that study, researchers used site-directed mutagenesis to demonstrate that the compound's effect was dependent on specific amino acid residues, thereby elucidating a novel mechanism of channel activation by eliminating self-inhibition nih.gov. Similar approaches, using CRISPR-Cas9 gene editing to mutate or knock out putative targets of this compound in cell lines, would provide definitive evidence of the on-target effects and their downstream cellular consequences.

Computational Modeling and In Silico Approaches for Structure-Based Design

Computational modeling and in silico techniques are powerful tools for accelerating the drug discovery and development process. For this compound, molecular docking simulations can be used to predict its binding mode to potential protein or nucleic acid targets, helping to prioritize experimental validation. This approach has been successfully used to design guanosine analogue inhibitors against specific enzymes, such as GTP cyclohydrolase IB, by exploiting structural differences between bacterial and human enzymes to achieve selectivity nih.gov.

Once a primary target is validated, structure-based design can be employed to create new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. By analyzing the crystal structure of the compound bound to its target, chemists can rationally design modifications to enhance favorable interactions or block undesirable off-target effects. Molecular dynamics simulations can further be used to understand the conformational changes induced by compound binding and the stability of the resulting complex.

Integration with Multi-Omics Data for Systems-Level Understanding

To capture the full spectrum of cellular changes induced by this compound, a systems biology approach integrating multiple "omics" datasets is essential. Methodologies combining transcriptomics, proteomics, and metabolomics can provide an unbiased, global view of the cellular response to the compound nih.govresearchgate.net. For example, treating a relevant cell line with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal entire pathways and networks that are perturbed.

This integrated multi-omics analysis can help to formulate new hypotheses about the compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover unexpected off-target effects nih.gov. By correlating molecular changes with phenotypic outcomes, researchers can build comprehensive models of the drug's action, moving beyond a single target to a systems-level understanding of its physiological impact.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 8-(4-Chlorophenyl)guanosine in oxidative stress studies?

  • Methodological Answer : this compound derivatives, such as 8-hydroxyguanosine, serve as biomarkers of oxidative RNA/DNA damage. Detection can be achieved via monoclonal antibodies (e.g., [15A3]) optimized for ELISA, dot blot, or immunohistochemistry (IHC). For quantitative analysis, competitive ELISA using standardized oxidative damage markers (e.g., 8-OHdG) is recommended. Ensure validation with positive controls (e.g., hydrogen peroxide-treated samples) and cross-reactivity tests to avoid false positives .

Q. How is this compound synthesized, and what purity standards are critical for experimental use?

  • Methodological Answer : The compound is typically synthesized as a cyclic monophosphorothioate derivative with modifications like 4-chlorophenylthio groups. Key steps include:

  • Synthesis : Thiophosphate substitution at the 3′,5′-cyclic guanosine backbone, followed by purification via reverse-phase HPLC.
  • Purity Validation : Use mass spectrometry (e.g., ESI-MS) to confirm molecular weight (503.88 free acid basis) and RP-HPLC for isomer separation (Rp vs. Sp). Triethylammonium or sodium salts are common counterions for stability .

Q. What are the standard applications of this compound in signal transduction research?

  • Methodological Answer : The compound is a cell-permeable activator of cGMP-dependent protein kinase (PKG) and inhibitor of PDE2. Key applications include:

  • Kinase Activation : Use at 1–10 µM in cell-based assays (e.g., vascular smooth muscle relaxation studies).
  • Controls : Include non-modified cGMP analogs (e.g., 8-Br-cGMP) to isolate PKG-specific effects.
  • Data Interpretation : Validate via Western blot (phospho-VASP Ser239) or fluorometric kinase activity assays .

Advanced Research Questions

Q. How do structural modifications (e.g., Rp vs. Sp isomers) influence the compound’s efficacy in modulating PKG?

  • Methodological Answer : The Rp-isomer of 8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic monophosphorothioate acts as a competitive PKG inhibitor, while the Sp-isomer enhances PKG activity. Experimental design considerations:

  • Isomer-Specific Effects : Use chiral chromatography to isolate isomers.
  • Dose Optimization : Titrate Rp-isomer concentrations (10–100 nM) to inhibit PKG Iα/Iβ in vitro.
  • Validation : Pair with knockout models (e.g., PKG-deficient cells) to confirm target specificity .

Q. How can researchers resolve contradictions in reported roles (inhibitor vs. activator) of this compound in cGMP pathways?

  • Methodological Answer : Discrepancies arise from isomer variability, assay conditions, and off-target effects. Mitigation strategies:

  • Isomer Purity : Verify via NMR or HPLC (≥95% purity).
  • Pathway Cross-Talk : Use siRNA knockdown of PDE2 or PKG to isolate downstream effects.
  • Dose-Response Curves : Establish EC50/IC50 values in cell-free systems (e.g., recombinant PKG assays) .

Q. What in vitro and in vivo models are optimal for studying the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • In Vitro : Human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) to assess oxidative metabolism. Monitor stability via LC-MS/MS.
  • In Vivo : Radiolabeled [¹⁴C]-8-(4-Chlorophenyl)guanosine in rodent models to track tissue distribution. Key parameters:
  • Bioavailability : Administer intravenously (IV) vs. orally (PO) to compare absorption.
  • Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation) .

Q. How can researchers differentiate between on-target (PKG) and off-target effects (e.g., oxidative stress) in experimental systems?

  • Methodological Answer :

  • Co-Treatment Studies : Combine with PKG-specific inhibitors (e.g., KT5823) or antioxidants (e.g., N-acetylcysteine).
  • Oxidative Stress Markers : Quantify 8-hydroxyguanine via LC-MS or immunoassays to disentangle kinase vs. ROS-mediated effects .
  • Transcriptomic Profiling : RNA-seq to identify PKG-dependent vs. oxidative stress-responsive genes.

Data Contradiction and Validation

Q. What analytical approaches address variability in reported EC50 values across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical buffer systems (e.g., 10 mM Mg²⁺ for PKG activation).
  • Inter-Lab Validation : Share reference samples (e.g., Santa Cruz Biotechnology’s sc-202029) to calibrate activity measurements.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for methodological heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.